Monensine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monensin is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, due to its ability to improve feed efficiency and control coccidiosis, a parasitic disease affecting the intestinal tracts of animals . Monensin was first described in 1967 and has since become a crucial tool in animal husbandry .

Mécanisme D'action

Target of Action

Monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis , primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . It also targets the PI3K/AKT signaling pathway in neuroblastoma cells .

Mode of Action

Monensin forms complexes with these monovalent cations and transports them across lipid membranes of cells in an electroneutral manner . This ion transport plays a crucial role as an Na+/H+ antiporter . Monensin disrupts ionic gradients, leading to alterations in cellular physiology . In neuroblastoma cells, monensin regulates cell proliferation via the PI3K/AKT signaling pathway .

Biochemical Pathways

Monensin affects the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to antiproliferative effects . Monensin also disrupts ionic gradients, which can lead to alterations in various cellular functions .

Pharmacokinetics

The pharmacokinetics of monensin, including half-life, apparent volume of distribution, total body clearance, systemic bioavailability, and tissue residues, have been studied in broiler chickens . The drug was given by intracrop and intravenous routes in a single dose of 40 mg/kg body weight . .

Result of Action

Monensin exerts antiproliferative effects by inducing cell death and reducing androgen receptor mRNA and protein in prostate cancer cells . It also induces oxidative stress in prostate cancer cells . In neuroblastoma cells, monensin regulates cell proliferation via the PI3K/AKT signaling pathway .

Action Environment

Monensin is widely used in ruminant animal feeds and has been shown to improve feed efficiency and performance by altering ruminal fermentation dynamics . Environmental factors such as diet composition and gut microbiota may influence the action, efficacy, and stability of monensin .

Applications De Recherche Scientifique

Veterinary Applications

1. Growth Promotion in Livestock

Monensin is widely used as a feed additive in cattle to enhance growth performance and feed efficiency. It works by altering rumen fermentation patterns, which leads to improved nutrient absorption and reduced methane emissions. A meta-analysis indicated that monensin decreased methane production by an average of 17.5 grams per day when included in cattle diets, with higher doses yielding better results .

2. Lactation Performance in Dairy Cows

Research has demonstrated that monensin supplementation positively influences milk production in dairy cows. A comprehensive meta-analysis involving 52 studies revealed that optimal doses of monensin (around 12.6 ppm) significantly increased milk yield during specific lactation phases . The following table summarizes the effects of different doses on milk production:

| Dose (ppm) | Milk Production Increase (liters/day) |

|---|---|

| 0-12 | Minimal effect |

| 12-23 | Significant increase |

| 24-96 | Variable effects; potential decrease |

Antimicrobial Properties

Monensin exhibits potent antimicrobial activity, particularly against gram-positive bacteria. Its mechanism involves disrupting ion transport across bacterial membranes, leading to cell death. This property is particularly beneficial in controlling subclinical mastitis in dairy herds.

Cancer Research Applications

1. Anticancer Mechanisms

Recent studies have highlighted monensin's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including prostate, lung, pancreatic, and breast cancers . Monensin's ability to elevate oxidative stress within cancer cells contributes to its pro-apoptotic effects. For instance, a study demonstrated that at nanomolar concentrations, monensin significantly reduced androgen receptor expression and induced apoptosis in prostate cancer cells .

2. Case Study: Neuroblastoma Cells

A focused investigation into the effects of monensin on neuroblastoma cells revealed that it triggered apoptosis through the upregulation of pro-apoptotic genes such as caspase-3 and caspase-7 while downregulating anti-apoptotic factors . The following table summarizes the observed effects on gene expression:

| Gene | Expression Change |

|---|---|

| Caspase-3 | Increased |

| Caspase-7 | Increased |

| Caspase-9 | Decreased |

| BCL2 | Decreased |

Analyse Biochimique

Biochemical Properties

Monensin plays a crucial role in biochemical reactions by acting as an ionophore. It selectively complexes with and transports monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+) across lipid membranes . This transport is electroneutral, meaning it does not depolarize the membrane. Monensin interacts with various enzymes and proteins, including those involved in ion transport and cellular homeostasis. For example, it acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .

Cellular Effects

Monensin has significant effects on various cell types and cellular processes. It induces cell death by autophagy in certain cancer cell lines, such as renal cell carcinoma cells, by disrupting mitochondrial membrane potential and activating autophagy pathways . Monensin also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits matrix metalloproteinase 7 (MMP7) expression, which is involved in cancer metastasis . Additionally, monensin influences erythrocyte volume and hemoglobin concentration, demonstrating its impact on cellular homeostasis .

Molecular Mechanism

At the molecular level, monensin exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts ionic gradients, leading to changes in cellular homeostasis and function. Monensin’s ability to transport sodium ions through the membrane in both electrogenic and electroneutral manners explains its antibacterial properties . It also affects the Na+/K+ ion balance, which is crucial for maintaining cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monensin change over time. Studies have shown that monensin influences the temporal dynamics of the rumen microbiome in cattle, affecting microbial composition and diversity at different stages of feeding . Monensin’s stability and degradation over time can impact its long-term effects on cellular function. For example, prolonged exposure to monensin can lead to changes in rumen fermentation and metabolic responses in dairy cows .

Dosage Effects in Animal Models

The effects of monensin vary with different dosages in animal models. In beef cattle, monensin supplementation has been shown to improve feed efficiency and growth performance at specific dosages . High doses of monensin can lead to toxic effects, such as cardiac failure and muscle stiffness in horses . The optimal dosage range for monensin in cattle is typically between 19 to 24 mg/kg, which balances efficacy and safety .

Metabolic Pathways

Monensin is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It modulates rumen fermentation by altering the relative abundance of functional genes involved in lipid and amino acid metabolism . Monensin also affects the metabolism of linoleic acid and amino acids, reducing their degradation and enhancing feed efficiency in cattle . Additionally, monensin influences purine metabolism in bacteria, which can impact bacterial growth and virulence .

Transport and Distribution

Monensin is transported and distributed within cells and tissues through its ionophoric activity. It facilitates the transport of monovalent cations across lipid membranes, affecting ionic gradients and cellular homeostasis . Monensin’s distribution within the body can also impact its efficacy and toxicity. For example, monensin has been detected in surface water, indicating its potential environmental impact and distribution beyond the target organisms .

Subcellular Localization

Monensin’s subcellular localization is primarily within lipid membranes, where it forms complexes with monovalent cations and facilitates their transport . It does not significantly alter the subcellular localization of other proteins, such as the androgen receptor in prostate cancer cells . Monensin can affect the localization and function of lysosomal hydrolases, indicating its broader impact on cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a series of complex organic reactions. The first total synthesis of monensin was reported in 1979 by Kishi et al.

Industrial Production Methods: Industrial production of monensin typically involves fermentation processes using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting the monensin into its sodium salt form. Calcium carbonate is then added, and the mixture is filtered to obtain the monensin premix. This method reduces the use of solvents, shortens preparation time, and decreases production costs .

Analyse Des Réactions Chimiques

Monensin undergoes various chemical reactions, including:

Oxidation: Monensin can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups in monensin, potentially changing its ionophoric properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of monensin with modified biological activities .

Comparaison Avec Des Composés Similaires

Valinomycin: A neutral ionophore known for its ability to transport potassium ions across cell membranes.

Gramicidin: A quasi-ionophore that forms channels in cell membranes, allowing the passage of ions.

Narasin: Another polyether antibiotic with similar ionophoric properties but different structural features.

Monensin’s unique structure and broad spectrum of activity make it a valuable compound in various scientific and industrial applications.

Propriétés

Numéro CAS |

17090-79-8 |

|---|---|

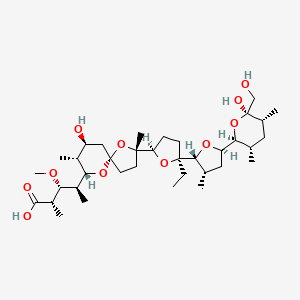

Formule moléculaire |

C36H62O11 |

Poids moléculaire |

670.9 g/mol |

Nom IUPAC |

4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1 |

Clé InChI |

GAOZTHIDHYLHMS-SJOFMCCUSA-N |

SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

SMILES isomérique |

CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C |

SMILES canonique |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |

Apparence |

Solid powder |

Color/Form |

Crystals |

melting_point |

MP: 103-105 °C /Monensin monohydrate/ |

Key on ui other cas no. |

17090-79-8 22373-78-0 |

Description physique |

Solid; [Merck Index] |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

22373-78-0 (sodium salt) |

Durée de conservation |

Stable under recommended storage conditions. /Monensin sodium salt/ |

Solubilité |

Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Coban Monensin Monensin A Sodium Complex Monensin Monosodium Salt Monensin Sodium Monensin-A-Sodium Complex Rumensin |

Pression de vapeur |

5.2X10-23 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.